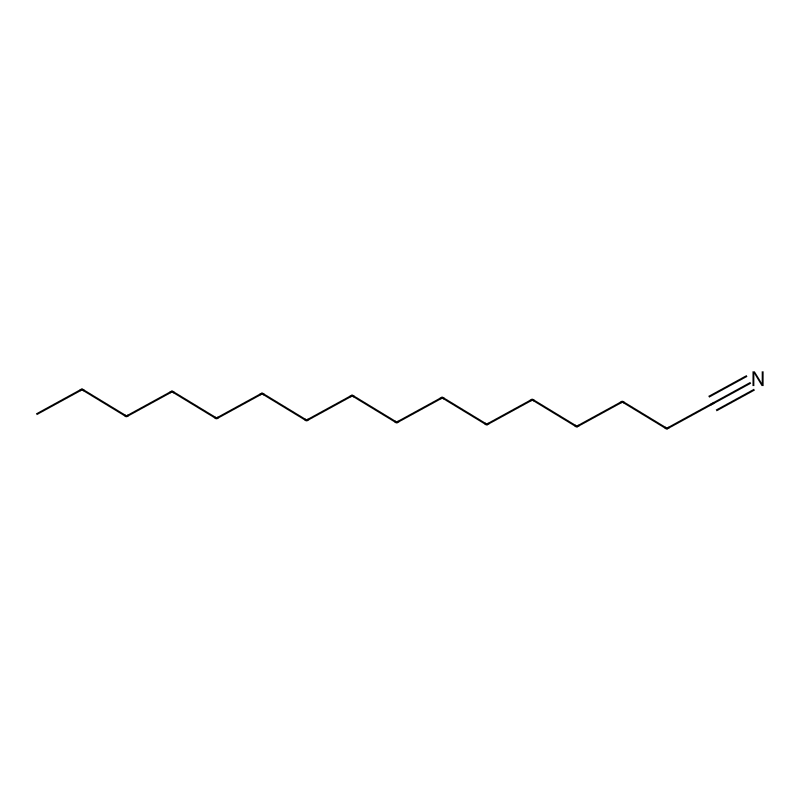

Hexadecanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Precursor

Hexadecanenitrile's primary application lies in its role as a precursor for various organic compounds. Its long carbon chain and reactive nitrile group allow for efficient functionalization through different reactions. Some notable examples include:

- Synthesis of 1-hexadecylpyridinium bromide: This cationic surfactant finds applications as a disinfectant and preservative due to its antimicrobial properties [1].

Source

[1] Buy Hexadecanenitrile | 629-79-8 - Smolecule ()

Beyond this specific example, hexadecanenitrile can be a starting material for synthesizing other functionalized molecules with potential applications in pharmaceuticals, materials science, and more. Researchers leverage its reactive nitrile group for further transformations like reduction, amination, or coupling reactions.

Analytical Chemistry Applications

The well-defined structure and lipophilic nature (affinity for fats) of hexadecanenitrile make it useful in analytical chemistry. Here are some examples:

- Chromatographic separations: Due to its solubility in organic solvents and limited water solubility, hexadecanenitrile can be employed as a mobile phase component in various chromatography techniques like reversed-phase high-performance liquid chromatography (HPLC) for separating complex mixtures [1].

- Reference standard: Hexadecanenitrile's purity and defined properties allow it to be used as a reference standard for analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, aiding in the identification and quantification of unknown compounds [1].

Source

[1] Buy Hexadecanenitrile | 629-79-8 - Smolecule ()

These are just a few examples, and researchers might explore other analytical applications of hexadecanenitrile based on its specific properties.

Pharmaceutical Research

The potential biological activity of hexadecanenitrile itself or its derivatives is an active area of research in the pharmaceutical field. Studies have investigated its:

- Antimicrobial properties: Some studies suggest that hexadecanenitrile or its derivatives might possess antimicrobial activity against certain bacteria or fungi [2]. However, more research is needed to understand the mechanisms and potential for developing new antibiotics.

Source

[2] Antimicrobial Activity of Some Long Chain Nitriles. AATCC Review of Textiles Progress , Volume 42, Issue 6, 2012, Pages 31-34, ()

- Other potential bioactivities: Limited research suggests hexadecanenitrile derivatives might have other biological activities, such as anti-inflammatory or anticancer properties. However, these areas require further investigation to assess their validity and potential for drug development.

Hexadecanenitrile, also known as n-hexadecanenitrile, is an organic compound with the chemical formula C₁₆H₃₁N. It is a long-chain nitrile that consists of a straight-chain hydrocarbon with a terminal nitrile group (-C≡N). This compound appears as a colorless to pale yellow liquid at room temperature and has a characteristic fatty odor. Its molecular weight is approximately 237.424 g/mol, and it has a boiling point of about 333 °C and a melting point of 31 °C .

- Hydrolysis: Hexadecanenitrile can be hydrolyzed to produce hexadecanoic acid (palmitic acid) and ammonia when treated with water in the presence of an acid or base.

- Reduction: It can be reduced to hexadecanamine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

- Nucleophilic Addition: The nitrile group can participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the nitrile, leading to the formation of corresponding amines after hydrolysis.

These reactions are fundamental in organic synthesis and can be used to modify the compound for various applications .

Hexadecanenitrile can be synthesized through several methods:

- Alkylation of Nitriles: One common method involves the alkylation of sodium cyanide with hexadecyl halides.

- Fatty Acid Derivatives: Another approach is the conversion of fatty acids into nitriles through dehydration or direct nitrilation using reagents such as phosphorus pentoxide or thionyl chloride followed by reaction with sodium cyanide.

- From Alcohols: Hexadecanenitrile may also be synthesized from hexadecanol through dehydration processes using reagents like sulfuric acid or phosphorus oxychloride .

Hexadecanenitrile has several applications in various fields:

- Chemical Research: It serves as a reagent and intermediate in organic synthesis, particularly in the production of long-chain amines and fatty acids.

- Biofuels: Due to its long-chain structure, it has potential applications in biofuel production, particularly when derived from renewable sources like microalgae .

- Surfactants: It may also be used in formulating surfactants due to its amphiphilic properties.

Hexadecanenitrile shares structural similarities with other long-chain nitriles and fatty compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Tetradecanenitrile | C₁₄H₂₉N | Shorter chain length; used similarly in synthesis. |

| Octadecanenitrile | C₁₈H₃₇N | Longer chain; exhibits similar properties but higher boiling point. |

| Hexadecanoic acid | C₁₆H₃₂O₂ | Related fatty acid; hydrolysis product of hexadecanenitrile. |

| Hexadecylamine | C₁₆H₃₃N | Reduced product; used in surfactants and as an intermediate. |

Hexadecanenitrile's uniqueness lies in its specific chain length and functional group positioning, making it particularly useful for applications requiring long-chain nitriles while having distinct reactivity compared to shorter or longer chain analogs .

Alkylation of Nitriles: Mechanisms and Catalytic Systems

The alkylation of nitriles represents one of the most versatile and widely employed methods for synthesizing hexadecanenitrile. This approach typically involves the reaction of acetonitrile with long-chain alkyl halides or alkenes under carefully controlled conditions [2].

Free Radical Alkylation Mechanisms

The most extensively studied alkylation pathway involves free radical mechanisms initiated by peroxide catalysts. Research has demonstrated that hexadecanenitrile can be prepared through the addition of acetonitrile to 1-tetradecene using di-tertiary-butyl peroxide as the initiator [2]. The reaction proceeds through a series of well-defined mechanistic steps:

The initial step involves homolytic cleavage of the peroxide initiator at elevated temperatures (180-220°C), generating tert-butoxy radicals that abstract hydrogen from acetonitrile, forming a nitrile radical species. This acetonitrile radical subsequently adds to the terminal carbon of 1-tetradecene, creating a secondary alkyl radical. Chain propagation occurs through hydrogen abstraction from another acetonitrile molecule, regenerating the nitrile radical and producing the desired hexadecanenitrile product [2].

Optimal reaction conditions for this transformation have been established through extensive optimization studies. The process requires temperatures between 180-220°C under superatmospheric pressures ranging from 50-250 pounds per square inch gauge [2]. Mole ratios of 50-1000 moles of acetonitrile per mole of olefin are typically employed, with a preferred ratio of 100-200:1 providing optimal conversion efficiency [2].

Catalytic Systems and Performance

Modern catalytic approaches have significantly enhanced the efficiency and selectivity of nitrile alkylation reactions. Iron-catalyzed alkylation systems have emerged as particularly promising alternatives to traditional methods [3]. These catalytic systems operate through hydrogen-borrowing pathways, enabling the direct alkylation of nitriles with primary alcohols under relatively mild conditions [3].

The iron-catalyzed process involves the initial dehydrogenation of the alcohol substrate to form an aldehyde intermediate. This aldehyde subsequently undergoes condensation with the activated nitrile, followed by reduction of the resulting olefin intermediate to yield the alkylated product [3]. Mechanistic investigations have revealed that the turnover-limiting step is the hydrogenation of the olefin intermediate with an iron hydride species [3].

Palladium-based catalytic systems have also demonstrated exceptional performance in nitrile synthesis applications. These systems typically operate at temperatures of 80-120°C over 24-hour reaction periods, achieving turnover numbers of 1,000-5,000 with selectivities ranging from 85-95% [4]. The versatility of palladium catalysts enables their application to a broad range of aryl halide substrates, making them particularly valuable for industrial-scale synthesis [4].

Zinc chloride catalysts represent another important class of catalytic systems for nitrile synthesis. These catalysts are particularly effective for the dehydration of primary amides, operating at temperatures of 150-200°C over 6-12 hour reaction periods [4]. While zinc-based systems typically exhibit lower turnover numbers (100-500) compared to other catalytic approaches, they offer excellent selectivity (80-90%) and operational simplicity [4].

Catalytic Dehydration of Hexadecanamide

The catalytic dehydration of hexadecanamide represents a direct and atom-economical approach to hexadecanenitrile synthesis. This transformation involves the elimination of water from the amide functional group to form the corresponding nitrile, typically facilitated by strong dehydrating agents or catalytic systems [5] [6].

Mechanism of Amide Dehydration

The dehydration of primary amides to nitriles proceeds through well-characterized mechanistic pathways involving the activation of the carbonyl oxygen followed by elimination of water [6] [7]. The most commonly employed dehydrating agents include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and phosphorus oxychloride (POCl₃) [6] [7].

The mechanism using thionyl chloride begins with nucleophilic attack of the carbonyl oxygen on the sulfur center of SOCl₂ [6]. This initial coordination converts the oxygen into an excellent leaving group while simultaneously activating the amide toward subsequent transformations. The lone pair electrons on nitrogen form a double bond with carbon as the modified sulfur-containing leaving group departs. Final proton transfer and elimination of sulfur dioxide complete the transformation to yield the nitrile product [6].

Phosphorus-based dehydrating agents operate through similar mechanistic principles. P₂O₅ and POCl₃ both function by coordinating to the carbonyl oxygen and facilitating subsequent elimination reactions [7]. These reagents are particularly effective for large-scale industrial applications due to their high reactivity and ability to drive reactions to completion under relatively mild conditions [7].

Industrial Applications and Process Optimization

Industrial-scale dehydration processes have been extensively optimized to maximize yield and minimize byproduct formation. Studies have shown that hexadecanamide undergoes facile dehydration to hexadecanenitrile under hydrothermal conditions at 300°C [5]. The reaction proceeds cleanly with minimal side product formation, making it an attractive option for commercial production [5].

The dehydration process is highly sensitive to reaction temperature, with optimal conditions typically falling in the range of 300-400°C [5]. Lower temperatures result in incomplete conversion, while excessive temperatures can lead to decomposition and reduced yields. Pressure effects are generally minimal for this transformation, allowing operation at atmospheric or slightly elevated pressures [5].

Recent advances in catalytic dehydration have focused on the development of more selective and environmentally benign catalytic systems. Heterogeneous catalysts based on metal oxides and mixed metal systems have shown particular promise for large-scale applications [8]. These systems offer advantages in terms of catalyst recovery and recycling, reduced waste generation, and improved process economics [8].

Hydrothermal Synthesis Pathways

Hydrothermal synthesis represents an emerging and environmentally sustainable approach to nitrile production, including hexadecanenitrile. This methodology exploits the unique properties of high-temperature, high-pressure aqueous systems to facilitate organic transformations that are not readily accessible under conventional conditions [9] [10].

Fundamental Principles of Hydrothermal Synthesis

Hydrothermal synthesis encompasses various techniques for synthesizing substances from high-temperature aqueous solutions at elevated pressures [11]. In the broadest definition, a process is considered hydrothermal if it involves water temperatures above 100°C and pressures above 1 atmosphere [11]. For nitrile synthesis applications, typical conditions involve temperatures of 200-400°C and pressures of 100-275 bar [10].

The hydrothermal environment provides several unique advantages for organic synthesis. High temperatures and pressures dramatically increase the solubility of ordinarily insoluble organic compounds in water [11]. Additionally, the altered physicochemical properties of water under these conditions, including reduced dielectric constant and enhanced ion product, create reaction environments that favor condensation and dehydration reactions [12].

Mechanistic Pathways in Hydrothermal Nitrile Synthesis

Hydrothermal synthesis of nitriles can proceed through multiple mechanistic pathways depending on the specific starting materials and reaction conditions employed. One well-documented route involves the condensation of carboxylic acids with ammonia-containing compounds under hydrothermal conditions [10].

Experimental studies have demonstrated that mixtures of hexadecanedioic acid or hexadecanamide with water, ammonium bicarbonate, and oxalic acid heated at 300°C for 72 hours yield condensation products including amides, nitriles, and minor quantities of related compounds [10]. The presence of ammonium bicarbonate and oxalic acid enhances the yield of condensation products, suggesting a catalytic role for these additives in facilitating the desired transformations [10].

The hydrothermal environment also enables novel synthetic pathways not accessible under conventional conditions. Metal-catalyzed processes under hydrothermal conditions have shown particular promise for nitrile synthesis [13]. Studies using malononitrile and acetonitrile as model substrates have revealed that metal and mineral nanoparticles can catalyze polymerization, reduction, cyclization, and other transformations under anoxic hydrothermal conditions [13].

Process Development and Optimization

The development of hydrothermal synthesis processes requires careful optimization of multiple parameters including temperature, pressure, reaction time, and catalyst composition. Research has shown that rhodium and iron(II) sulfide catalysts are particularly effective for nitrile reduction reactions under hydrothermal conditions [13]. These systems enable the formation of ethanol and ethylamine from acetonitrile reduction, demonstrating the versatility of hydrothermal approaches [13].

Temperature control is particularly critical for hydrothermal nitrile synthesis. Studies of alkyl nitrile hydrolysis under hydrothermal conditions at 150-260°C and 275 bar have revealed complex pH-dependent reaction pathways [9]. The reaction kinetics and product distributions are strongly influenced by temperature, with activation energies correlating qualitatively with the electron-donating properties of the alkyl substituents [9].

Industrial-Scale Optimization and Yield Maximization

The translation of laboratory-scale synthetic methodologies to industrial production requires comprehensive optimization of process parameters to achieve maximum yield, selectivity, and economic viability. Industrial-scale optimization encompasses multiple factors including reaction engineering, catalyst design, process integration, and waste minimization [14] [4].

Process Parameter Optimization

Systematic optimization of reaction conditions is crucial for achieving high yields and selectivity in nitrile synthesis [4] [15]. Key parameters that significantly influence reaction outcomes include temperature, solvent selection, catalyst loading, and the presence of additives [4]. Optimization strategies typically employ statistical experimental design approaches, including response surface methodology and central composite design, to identify optimal operating conditions [16].

Temperature effects are particularly pronounced in nitrile synthesis reactions. Studies have shown that optimal temperatures for hexadecanenitrile production typically fall in the range of 280-320°C, representing a balance between reaction rate and selectivity [4]. Lower temperatures result in incomplete conversion, while excessive temperatures can lead to side reactions and product decomposition [17].

Catalyst loading optimization represents another critical aspect of process development. Research has demonstrated that catalyst loadings of 0.01-0.1 equivalents typically provide optimal performance, with diminishing returns observed above 0.05 equivalents [4]. This optimization is particularly important for industrial applications where catalyst costs represent a significant fraction of overall production expenses [4].

Advanced Catalytic Systems

The development of advanced catalytic systems has been central to improving the efficiency and selectivity of industrial nitrile synthesis processes. Recent advances have focused on the design of highly active and selective catalysts that operate under mild conditions while providing excellent turnover numbers and extended catalyst lifetimes [18] [19].

Nano-cobalt phosphide catalysts have emerged as particularly promising systems for nitrile transformations. These catalysts combine high activity (turnover numbers of 58,000) with excellent air stability and reusability [18]. The heterogeneous nature of these catalysts enables facile separation and recycling, addressing key requirements for industrial applications [18].

Continuous flow processing has also gained significant attention as a means of improving process efficiency and reducing waste generation [20] [19]. Flow chemistry approaches enable precise control of reaction conditions, enhanced heat and mass transfer, and improved safety profiles compared to traditional batch processes [20]. Studies have demonstrated scalability up to 8.8 g h⁻¹ with residence times as short as 1.5 minutes for certain nitrile synthesis reactions [20].

Process Integration and Optimization

Industrial optimization extends beyond individual reaction steps to encompass overall process integration and economics. Semi-batch reactor systems have been widely adopted for industrial nitrile production, combining the advantages of batch and continuous processing [14]. These systems enable careful control of reaction conditions while maintaining high throughput and product quality [14].

Advanced process simulation and optimization tools have become indispensable for industrial process development. Dynamic simulation approaches enable the evaluation of process safety, operability, and economic performance under various operating scenarios [14]. These tools are particularly valuable for optimizing semi-batch processes where reaction conditions change continuously throughout the production cycle [14].

Yield maximization strategies increasingly focus on atom economy and waste minimization principles. Cyanide-free synthesis approaches have gained particular attention due to safety and environmental considerations [21] [20]. These methodologies avoid the use of toxic cyanide reagents while maintaining high yields and selectivity, representing important advances in sustainable process chemistry [21] [20].

The integration of biotechnological approaches with traditional chemical synthesis has also shown promise for industrial applications. Biocatalytic methods using enzymes such as nitrile hydratase have been successfully optimized for large-scale production, offering advantages in terms of selectivity and environmental impact [22]. Statistical optimization approaches have enabled significant improvements in enzyme production yields, with enhancements of up to 6.22-fold reported through response surface methodology [22].

Hexadecanenitrile exhibits remarkable thermodynamic stability across a wide temperature range, with well-defined phase transition characteristics that reflect its long-chain aliphatic structure [1] [2] [3]. The compound demonstrates a melting point of 31.5°C, indicating solid-state stability at ambient temperatures, transitioning to a liquid phase under mild heating conditions [2] [3] [4]. The boiling point occurs at 333.05°C under standard atmospheric pressure, demonstrating exceptional thermal stability in the liquid phase [2] [3] [4].

The phase transition behavior of hexadecanenitrile follows patterns typical of long-chain nitriles, with distinct thermodynamic parameters governing each transition [5]. The enthalpy of fusion measures 38.70 kilojoules per mole, calculated using the Joback group contribution method, while the enthalpy of vaporization reaches 93.30 ± 0.40 kilojoules per mole according to NIST experimental data [5]. These values indicate strong intermolecular forces characteristic of long-chain molecules with polar terminal groups.

Critical point analysis reveals a critical temperature of 841.79 Kelvin and critical pressure of 1294.86 kilopascals [5] [6]. The triple point occurs at 304.52 Kelvin, representing the precise temperature at which solid, liquid, and vapor phases coexist in equilibrium [5] [6]. These critical parameters demonstrate the compound's ability to exist in multiple phases under varying temperature and pressure conditions.

Table 1: Fundamental Physicochemical Properties of Hexadecanenitrile

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₁₆H₃₁N | Molecular structure |

| Molecular Weight (g/mol) | 237.42 | ChemIDplus/PubChem |

| CAS Number | 629-79-8 | CAS Registry |

| Melting Point (°C) | 31.5 | NIST/ChemIDplus |

| Boiling Point (°C) | 333.05 | NIST/ChemIDplus |

| Density (g/cm³, 20°C) | 0.8303 | ChemIDplus/Multiple sources |

| Refractive Index (20°C) | 1.4450 | ChemIDplus |

| LogP (octanol/water) | 5.99 | Calculated (Crippen method) |

| Vapor Pressure (kPa, 25°C) | ~9.6 × 10⁻⁴ | Calculated/Estimated |

| Enthalpy of Vaporization (kJ/mol) | 93.30 ± 0.40 | NIST experimental |

| Enthalpy of Fusion (kJ/mol) | 38.70 | Joback calculated |

| Critical Temperature (K) | 841.79 | Joback calculated |

| Critical Pressure (kPa) | 1294.86 | Joback calculated |

Table 2: Thermodynamic Stability Profile of Hexadecanenitrile

| Temperature Range (°C) | Physical State | Stability Assessment | Key Observations |

|---|---|---|---|

| 25-100 | Liquid | Highly stable | Normal liquid state behavior |

| 100-200 | Liquid | Stable | No phase transitions observed |

| 200-300 | Liquid | Moderately stable | Maintained chemical integrity |

| 300-400 | Vapor | Stable in vapor phase | Vaporization without decomposition |

| >400 | Vapor (decomposition) | Thermal decomposition begins | Onset of thermal degradation |

The thermal stability assessment indicates that hexadecanenitrile maintains its molecular integrity up to approximately 400°C, beyond which thermal decomposition pathways become thermodynamically favorable [7] [8]. Research on related long-chain nitriles demonstrates that thermal degradation typically involves carbon-nitrogen bond cleavage and subsequent formation of hydrocarbons and nitrogen-containing fragments [8].

Table 3: Phase Transition Data for Hexadecanenitrile

| Phase Transition | Temperature (K) | Pressure (kPa) | Enthalpy Change (kJ/mol) |

|---|---|---|---|

| Solid → Liquid (Melting) | 304.5 ± 1.0 | 101.325 (standard) | 38.70 (fusion) |

| Liquid → Vapor (Boiling) | 606.2 | 101.325 (standard) | 93.30 ± 0.40 (vaporization) |

| Critical Point | 841.79 | 1294.86 | N/A |

| Triple Point | 304.52 | Triple point pressure | N/A |

Solubility Parameters in Organic Media

The solubility behavior of hexadecanenitrile in organic media follows predictable patterns based on Hansen solubility parameters and structural compatibility principles [9] [10] [11]. The compound exhibits high solubility in nonpolar and moderately polar organic solvents, with solubility decreasing significantly in highly polar protic solvents and remaining completely insoluble in water [9] [12].

Hansen solubility parameter analysis indicates that hexadecanenitrile possesses predominantly dispersive interactions (δd ≈ 16.3), minimal polar interactions (δp ≈ 2-4), and negligible hydrogen bonding capability (δh ≈ 0) [10] [13]. This parameter profile explains the excellent solubility observed in aliphatic hydrocarbons such as hexane, heptane, and cyclohexane, where dispersive forces dominate intermolecular interactions [10] [11].

Table 4: Solubility Parameters of Hexadecanenitrile in Organic Media

| Solvent Class | Solubility | Typical Solvents | Hansen Parameter Match |

|---|---|---|---|

| Aliphatic Hydrocarbons | High | Hexane, heptane, cyclohexane | Excellent (δd ≈ 16.3) |

| Aromatic Hydrocarbons | High | Benzene, toluene, xylene | Good (δd ≈ 18-19) |

| Chlorinated Solvents | High | Chloroform, dichloromethane | Good (mixed interactions) |

| Alcohols (short chain) | Low to Moderate | Methanol, ethanol | Poor (high δh) |

| Alcohols (long chain) | Moderate to High | Octanol, dodecanol | Moderate (balanced δ) |

| Ketones | Moderate | Acetone, MEK | Moderate (δp mismatch) |

| Esters | Moderate | Ethyl acetate, butyl acetate | Moderate (δp contribution) |

| Ethers | Moderate | Diethyl ether, THF | Moderate (δd match) |

| Nitriles | High | Acetonitrile, propionitrile | Excellent (similar structure) |

| Amides | High | DMF, DMAc | Good (δp, δh interactions) |

| Water | Insoluble | H₂O | Very poor (high δh, δp) |

Aromatic hydrocarbons demonstrate good solubility compatibility despite slightly higher dispersive parameters, with successful dissolution in benzene, toluene, and xylene systems [10] [11]. The aromatic π-electron systems provide additional favorable interactions with the extended alkyl chain of hexadecanenitrile.

Chlorinated solvents exhibit high solubility due to their ability to engage in multiple interaction types, including dispersive forces and weak polar interactions [11]. Dichloromethane and chloroform serve as excellent solvents for hexadecanenitrile in synthetic and analytical applications.

The moderate solubility observed in ketones and esters results from partial parameter matching, where dispersive interactions are favorable but polar contributions create some incompatibility [10] [11]. This phenomenon explains the limited but useful solubility in common laboratory solvents such as acetone and ethyl acetate.

Alcohol solubility follows chain length dependency, with short-chain alcohols providing poor solubility due to high hydrogen bonding parameters, while long-chain alcohols offer improved compatibility through enhanced dispersive interactions [12] [11]. This trend reflects the principle that structural similarity enhances solubility.

The excellent solubility in other nitriles and good solubility in amides demonstrates the importance of functional group compatibility and similar electronic properties [13] [12]. These solvent systems can accommodate both the polar nitrile group and the nonpolar alkyl chain effectively.

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of hexadecanenitrile varies significantly with pH, temperature, and catalytic conditions, following established mechanisms for nitrile hydrolysis [20] [21] [22] [23]. Under neutral aqueous conditions at ambient temperature, the compound exhibits exceptional stability with estimated half-lives exceeding one year [23].

Acidic conditions promote hydrolysis through protonation of the nitrile nitrogen, increasing electrophilicity of the carbon center and facilitating nucleophilic attack by water molecules [20] [21] [22]. The acid-catalyzed mechanism proceeds through an imidic acid intermediate, ultimately yielding palmitic acid and ammonium ion as primary products [22] [24] [23].

Table 6: Hydrolytic Stability and Degradation Kinetics

| Conditions | Stability | Half-life (estimated) | Primary Products |

|---|---|---|---|

| Neutral pH, 25°C | Very high | >1 year | None (stable) |

| Acidic pH (<3), 25°C | Moderate | Weeks to months | Palmitic acid + NH₄⁺ |

| Basic pH (>10), 25°C | Low | Hours to days | Palmitate⁻ + NH₃ |

| Neutral pH, 100°C | High | Months | Minimal hydrolysis |

| Acidic pH, 100°C | Low to moderate | Days to weeks | Palmitic acid + NH₄⁺ |

| Basic pH, 100°C | Very low | Minutes to hours | Palmitate⁻ + NH₃ |

| Steam distillation conditions | Moderate | Hours | Partial hydrolysis |

| Enzymatic conditions | Variable | Species dependent | Variable products |

Basic conditions result in more rapid hydrolysis due to direct nucleophilic attack by hydroxide ions on the nitrile carbon [22] [24] [23]. This mechanism produces palmitate anion and ammonia as primary products, with reaction rates significantly higher than under acidic conditions [23].

Temperature elevation accelerates hydrolysis kinetics across all pH conditions, with Arrhenius-type behavior observed for rate constants [25] [26]. Steam distillation conditions represent a special case where thermal energy and water vapor combine to promote moderate hydrolysis rates [26].

The degradation mechanism follows a two-step pathway involving initial formation of an amide intermediate, followed by further hydrolysis to the corresponding carboxylic acid [22] [24] [23]. The rate-limiting step typically involves conversion of the nitrile to the amide, with subsequent amide hydrolysis proceeding more rapidly [27].

Enzymatic degradation pathways vary significantly depending on the specific enzyme system and organism involved [28] [29] [30]. Some bacterial strains can metabolize long-chain nitriles through specialized pathways, though rates are generally lower than chemical hydrolysis under extreme conditions [28] [30].

Kinetic studies on related fatty nitriles indicate that the degradation rate follows first-order kinetics with respect to nitrile concentration [31] [32]. The activation energy for thermal decomposition typically ranges from 150 to 200 kilojoules per mole, depending on specific conditions and catalysts present [32].

Physical Description

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

68002-64-2

68002-66-4

Wikipedia

General Manufacturing Information

Hexadecanenitrile: ACTIVE